![molecular formula C20H22N2O2 B1652532 tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate CAS No. 1461715-34-3](/img/structure/B1652532.png)
tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate
Descripción general
Descripción
“tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate” is a chemical compound with the molecular formula C20H22N2O2 . It has a molecular weight of 322.40 .
Synthesis Analysis
A ketoreductase-assisted synthesis process has been reported for a similar compound . In this process, ketoreductases capable of performing chiral selective reduction were used. The optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis
The molecular structure of “this compound” consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds have been synthesized using ketoreductase-assisted processes .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysis
The research by Javier Ortiz, A. Guijarro, and M. Yus (1999) on the catalyzed lithiation of N-(chloromethyl) carbamate showcases the synthesis of functionalized carbamates through a catalytic reaction involving lithium powder. This method illustrates the utility of tert-butyl carbamates in creating substituted carbamates, demonstrating their importance as intermediates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Role in Organic Synthesis
Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) have developed a rapid synthetic method for an important intermediate similar in structure to the compound . Their work emphasizes the significance of tert-butyl carbamates in the synthesis of biologically active compounds, highlighting the compound's role in facilitating the synthesis of complex molecules (Zhao, Guo, Lan, & Xu, 2017).
Building Blocks in Organic Chemistry
The study by Xavier Guinchard, Yannick Vallée, and Jean-Noël Denis (2005) introduces tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showcasing their preparation from aldehydes and tert-butyl N-hydroxycarbamate. This class of compounds, due to their reactivity with organometallics to give N-(Boc)hydroxylamines, represents a novel approach in organic synthesis, indicating the versatility of tert-butyl carbamates as building blocks (Guinchard, Vallée, & Denis, 2005).
Analytical Applications
The research on the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by E. Crespo-Corral, M. J. Santos-Delgado, L. Polo-Díez, and Ana C. Soria (2008) demonstrates an analytical application involving tert-butyl carbamates. They developed a method for determining herbicides in water samples, showcasing the relevance of tert-butyl carbamates in environmental analysis (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).
Environmental and Toxicological Studies
The metabolism and excretion study of ethyl tert-butyl ether (ETBE) by A. Amberg, E. Rosner, and W. Dekant (1999) , though not directly related to tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate, illustrates the broader context of tert-butyl compounds' interactions and transformations in biological systems. This study contributes to understanding the toxicokinetics and potential environmental impacts of tert-butyl compounds (Amberg, Rosner, & Dekant, 1999).
Propiedades
IUPAC Name |
tert-butyl N-[1-[4-(3-cyanophenyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(22-19(23)24-20(2,3)4)16-8-10-17(11-9-16)18-7-5-6-15(12-18)13-21/h5-12,14H,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQOEZKIJIBGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130813 | |
| Record name | Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461715-34-3 | |
| Record name | Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)
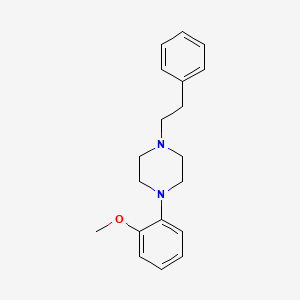
![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
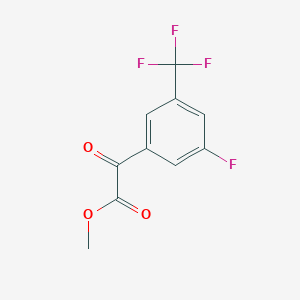

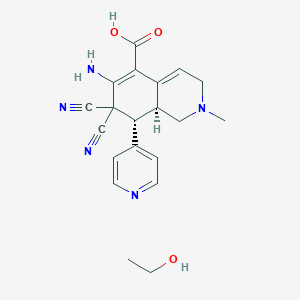

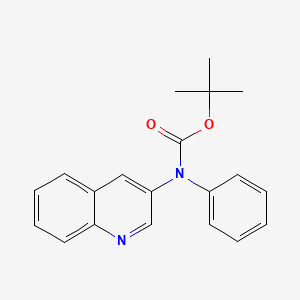
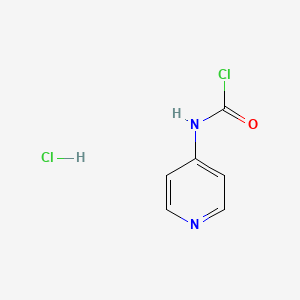
![Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B1652468.png)
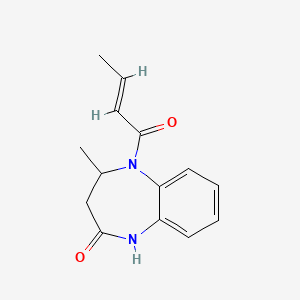
![3-{3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-1-phenylpyrrolidin-2-one](/img/structure/B1652471.png)